1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- can be scaled up using similar reaction conditions. Large-scale reactors equipped with efficient heating and stirring mechanisms are used to ensure uniform mixing and temperature control. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The final product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, it may bind to specific receptors in the nervous system, modulating neurotransmitter release and exerting potential therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl- can be compared with other similar compounds, such as:
- N-(1-(4-Methoxyphenyl)ethylidene)-4-(2-pyridinyl)-1-piperazinamine
- 4-Benzhydryl-N-(1-(4-methoxyphenyl)ethylidene)-1-piperazinamine
- N-(4-Benzyl-1-piperazinyl)-1-(5-bromo-2-methoxyphenyl)methanimine
- N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(4-chlorophenyl)methanimine
These compounds share structural similarities with 1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-, but differ in their specific substituents and functional groups
Eigenschaften
CAS-Nummer |
81747-12-8 |
---|---|
Molekularformel |
C13H19N3O |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-N-(4-methylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C13H19N3O/c1-15-7-9-16(10-8-15)14-11-12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
InChI-Schlüssel |
KFEMZYLXBHGTJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)N=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.